molecular formula C12H19NO4 B049137 (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 291775-59-2

(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B049137
M. Wt: 241.28 g/mol
InChI Key: IFAMSTPTNRJBRG-YIZRAAEISA-N
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Description

Synthesis Analysis

The synthesis of stereoisomers related to this compound, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved through methods that significantly shorten known literature procedures. These syntheses involve adjustments in reaction conditions to obtain either cis or trans acids and optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase. Ab initio calculations have helped explain the cis selectivity observed in these syntheses (Bakonyi et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category, such as chiral cyclic amino acid esters, has been characterized using methods like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. These techniques have elucidated the orthorhombic space group, conformational properties, and crystallographic details of these molecules (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds include cyclopropanation steps where the stereoselectivity can be controlled by functional group composition. Various chemical transformations have been studied, leading to diverse derivatives and analogs. These reactions showcase the versatility and reactivity of the compound's molecular framework (Gan et al., 2013).

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : This compound is used as an intermediate in the synthesis of pharmaceuticals . It is particularly relevant to the production of Oseltamivir, an antiviral medication used to treat and prevent influenza A and influenza B .
  • Methods of Application or Experimental Procedures : While the specific procedures can vary depending on the final product, the use of this compound typically involves its incorporation into larger molecular structures through various chemical reactions . The exact procedures would be determined by the specific requirements of the pharmaceutical being synthesized.
  • Results or Outcomes : The use of this compound as an intermediate contributes to the effective synthesis of pharmaceuticals like Oseltamivir . The success of the synthesis can be measured in terms of yield, purity, and the performance of the final product.
  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : This compound is used as an intermediate in the synthesis of Oseltamivir . Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B .
  • Methods of Application or Experimental Procedures : The compound is incorporated into larger molecular structures through various chemical reactions . The exact procedures would be determined by the specific requirements of the pharmaceutical being synthesized.
  • Results or Outcomes : The use of this compound as an intermediate contributes to the effective synthesis of pharmaceuticals like Oseltamivir . The success of the synthesis can be measured in terms of yield, purity, and the performance of the final product.
  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : This compound is used as an intermediate in the synthesis of Oseltamivir . Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B .
  • Methods of Application or Experimental Procedures : The compound is incorporated into larger molecular structures through various chemical reactions . The exact procedures would be determined by the specific requirements of the pharmaceutical being synthesized.
  • Results or Outcomes : The use of this compound as an intermediate contributes to the effective synthesis of pharmaceuticals like Oseltamivir . The success of the synthesis can be measured in terms of yield, purity, and the performance of the final product.

properties

IUPAC Name

(1R,3S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMSTPTNRJBRG-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139290
Record name 2-(1,1-Dimethylethyl) (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

CAS RN

291775-59-2
Record name 2-(1,1-Dimethylethyl) (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291775-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo(2.2.1)heptane-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291775592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,1-Dimethylethyl) (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 4
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(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 5
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(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Citations

For This Compound
5
Citations
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …
V Ramdas, R Talwar, M Banerjee, AA Joshi, AK Das… - 2019 - ACS Publications
The identification of a novel class of potent pan-genotypic NS5A inhibitors with good pharmacokinetic profile suitable for potential use in treating HCV infections is disclosed here. The …
Number of citations: 12 pubs.acs.org
PD de María, G de Gonzalo, AR Alcántara - Biocatalysis - mdpi.com
The broad interdisciplinary nature of biocatalysis fosters innovation, as different technical fields are interconnected and synergized. A way to depict that innovation is by conducting a …
Number of citations: 1 www.mdpi.com
PD de María, G de Gonzalo, AR Alcántara - Catalysts, 2019 - mdpi.com
The broad interdisciplinary nature of biocatalysis fosters innovation, as different technical fields are interconnected and synergized. A way to depict that innovation is by conducting a …
Number of citations: 83 www.mdpi.com
X Chen, D Sun, Q Sun, S He, C Wang, M Zhuang… - 2016 - CN105461606A
Number of citations: 2

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